![molecular formula C8H9ClO B1619055 2-Chloro-6-ethylphenol CAS No. 24539-93-3](/img/structure/B1619055.png)
2-Chloro-6-ethylphenol
Overview
Description
2-Chloro-6-ethylphenol is an organic compound belonging to the class of chlorophenols. Chlorophenols are phenols substituted with one or more chlorine atoms. This compound is characterized by the presence of a chlorine atom at the second position and an ethyl group at the sixth position on the phenol ring. It is used in various chemical processes and has significant industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-ethylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the chlorination of 6-ethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
2-Chloro-6-ethylphenol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions, making it valuable in chemical synthesis pathways.
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial properties. Preliminary studies suggest its efficacy against various microbial strains, warranting further investigation for potential applications in developing antimicrobial agents .
Environmental Studies
The compound is also studied for its environmental impact, particularly in relation to its degradation pathways in microbial systems. Understanding the biodegradation of chlorinated phenols can provide insights into their ecological effects and inform remediation strategies for contaminated environments.
Toxicological Assessments
Toxicity studies have highlighted the potential risks associated with exposure to chlorinated phenols, including this compound. Investigations into its toxicological profile reveal significant correlations between its structural features and toxicity levels in mammalian systems .
Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibitory activity, suggesting potential use in developing new antimicrobial agents .
Occupational Exposure Incident
An incident report highlighted health effects experienced by workers exposed to chlorinated compounds at a chemical plant, emphasizing the need for safety measures when handling such substances .
Toxicological Profiles
Several studies assessed the toxicological profiles of chlorinated phenols, indicating a direct relationship between structural features and toxicity levels in mammalian models .
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylphenol involves its interaction with specific molecular targets. The chlorine atom and the phenolic hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, affecting various biochemical pathways. Its antimicrobial activity, for example, may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
2-Chlorophenol: Lacks the ethyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Chloro-2-ethylphenol: The chlorine and ethyl groups are positioned differently, leading to variations in reactivity and applications.
2,6-Dichlorophenol: Contains an additional chlorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 2-Chloro-6-ethylphenol is unique due to the specific positioning of the chlorine and ethyl groups, which influence its chemical behavior and applications. Its distinct structure allows for selective reactions and makes it a valuable intermediate in various chemical syntheses.
Biological Activity
2-Chloro-6-ethylphenol is a chlorinated phenolic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound has the following chemical structure:
- Molecular Formula : C_8H_9ClO
- Molecular Weight : 170.61 g/mol
- CAS Number : 63770-16-1
The presence of a chlorine atom and an ethyl group on the phenolic ring enhances its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents allow for the formation of hydrogen bonds and other interactions that can modulate enzyme activity. For instance, studies have shown that chlorinated phenols can influence mitochondrial respiration rates by altering proton permeability across membranes .
Biological Effects
Research indicates that this compound exhibits several biological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Toxicological Profile : The toxicity of chlorinated phenols, including this compound, has been assessed in various models. It has been found to affect mitochondrial functions, leading to uncoupling of oxidative phosphorylation .
- Pharmacological Potential : Investigations into the pharmacological applications of this compound are ongoing, particularly in the context of its interactions with specific receptors involved in various biochemical pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound | Structure | Notable Activity |
---|---|---|
4-Bromo-2-chloro-6-ethylphenol | Structure | Increased reactivity due to bromine |
2-Chloro-4-methylphenol | Structure | Antimicrobial properties |
2-Chlorophenol | Structure | Toxicity in mammalian models |
Case Studies
Several case studies highlight the biological effects and potential risks associated with exposure to chlorinated phenols:
- Occupational Exposure Incident : A report detailed an incident involving exposure to chlorinated compounds at a chemical plant, where workers experienced severe health effects due to contact with chlorinated waste liquids. This underscores the need for safety measures when handling such compounds .
- Toxicological Assessments : Various studies have examined the toxicological profiles of chlorophenols, indicating significant correlations between structural features (like halogen substitution) and their toxicity levels in mammalian systems .
Properties
IUPAC Name |
2-chloro-6-ethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-2-6-4-3-5-7(9)8(6)10/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJCFOQHSHYSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179284 | |
Record name | Phenol, 2-chloro-6-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-93-3 | |
Record name | Phenol, 2-chloro-6-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-chloro-6-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-ethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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